Computational LogP Differences Indicate Altered Lipophilicity vs. Regioisomers
Computational predictions suggest a measurable difference in lipophilicity between this compound and its para-bromo regioisomer. The predicted LogP (XLogP3) for 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is 3.5 . In contrast, the para-bromo isomer (CAS 2221812-16-2) has a reported predicted XLogP3 of 2.9 [1]. This difference arises from the varying spatial arrangement of the halogen and trifluoromethyl groups, which affects overall polarity.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane (XLogP3 = 2.9) |
| Quantified Difference | Δ XLogP3 = +0.6 |
| Conditions | Computational prediction based on atom-based method. |
Why This Matters
For procurement, this quantitative difference confirms the two isomers are not interchangeable in applications sensitive to lipophilicity, such as optimizing drug permeability or solubility.
- [1] Kuujia. (n.d.). Cas no 2221812-16-2 (2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane) Product Page. View Source
